alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid
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Overview
Description
Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid is an organic compound with the molecular formula C13H18O2 It is a derivative of benzeneacetic acid and is characterized by the presence of a methyl group and a 2-methylpropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid typically involves the alkylation of benzeneacetic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzeneacetic acid is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst for halogenation; nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropionic Acid: Similar structure but lacks the 2-methylpropyl group.
α-Phenylpropionic Acid: Another derivative of benzeneacetic acid with a different substitution pattern.
Hydratropic Acid:
Uniqueness
Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid is unique due to the presence of both a methyl group and a 2-methylpropyl group on the benzene ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-6-4-5-7-12(11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
InChI Key |
UYHNNWQKLGPQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1C(C)C(=O)O |
Origin of Product |
United States |
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